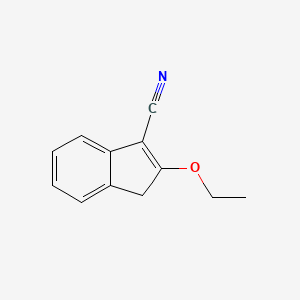

2-ethoxy-1H-indene-3-carbonitrile

Beschreibung

2-Ethoxy-1H-indene-3-carbonitrile is a nitrile-substituted indene derivative featuring an ethoxy group at the 2-position and a cyano group at the 3-position. Indene-based compounds are valued in organic synthesis and medicinal chemistry due to their rigid bicyclic framework, which can enhance binding affinity in bioactive molecules . The ethoxy group likely influences electronic and steric properties, modulating reactivity and solubility compared to other substituents (e.g., vinyl, amino, or nitro groups) .

Eigenschaften

Molekularformel |

C12H11NO |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

2-ethoxy-3H-indene-1-carbonitrile |

InChI |

InChI=1S/C12H11NO/c1-2-14-12-7-9-5-3-4-6-10(9)11(12)8-13/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

BKRUVHWFYDADOR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C2=CC=CC=C2C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knoevenagel Condensation with Malononitrile

A widely adopted route involves the Knoevenagel condensation of 1H-indene-1,3-dione derivatives with malononitrile. This method leverages the electrophilic character of the indene dione’s carbonyl groups. For example, reacting 1H-indene-1,3-dione 4 with malononitrile 27 in ethanol under basic conditions (e.g., sodium acetate or piperidine) yields 2-(dicyanomethylene)-1H-indene-1,3(2H)-dione intermediates. Subsequent selective hydrolysis or alcoholysis introduces the ethoxy group.

Reaction Conditions:

-

Solvent: Ethanol

-

Base: Sodium acetate (1.2 equiv)

-

Temperature: Room temperature (25°C)

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Knoevenagel Addition | Malononitrile, NaOAc, EtOH | 2-(Dicyanomethylene)-indanedione |

| Ethoxylation | Ethanol, H+ (acidic workup) | This compound |

This method’s efficiency depends on controlling steric and electronic effects to favor mono-ethoxylation over competing side reactions.

Functionalization of Preformed Indene Derivatives

Direct Cyanation of Ethoxylated Indenes

An alternative approach starts with ethoxylated indene precursors. For instance, 1-ethoxyindene undergoes cyanation at the 3-position using trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN) in the presence of Lewis acids.

Example Protocol:

-

Ethoxylation: Indene is treated with ethyl bromide and a base (e.g., KOH) in dimethylformamide (DMF) to form 1-ethoxyindene.

-

Cyanation: The ethoxylated intermediate reacts with CuCN (1.5 equiv) and AlCl₃ (0.1 equiv) in dichloromethane at 40°C for 12 hours.

Key Data:

This method avoids the need for dione intermediates but requires careful control of cyanating agents to prevent over-cyanation.

One-Pot Multicomponent Approaches

Recent advances utilize one-pot reactions to streamline synthesis. A three-component reaction involving indene, ethylating agents, and cyanide sources has been reported under catalyst-free aqueous conditions.

Optimized Conditions:

-

Reactants: Indene, diethyl sulfate (ethylating agent), potassium cyanide

-

Solvent: Water

-

Temperature: 80°C

-

Time: 6 hours

Advantages:

-

Eliminates organic solvents.

-

Reduces purification steps.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Knoevenagel Reactions

The Knoevenagel condensation’s selectivity is influenced by the indene dione’s substitution pattern. Electron-withdrawing groups (e.g., 5-methyl or 5-fluoro substituents) slow the reaction, necessitating higher temperatures (60–80°C) but improving regioselectivity.

Byproduct Formation in Cyanation

Direct cyanation may produce 3-cyano-1-ethoxyindene isomers due to radical intermediates. Using TMSCN instead of CuCN reduces radical pathways, favoring the desired product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1H-inden-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Aufgrund seiner einzigartigen chemischen Struktur für seine potenzielle Verwendung in der Arzneimittelentwicklung erforscht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-1H-indene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Ethoxy-1H-inden-3-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und so verschiedene biochemische Prozesse beeinflussen. Die Indenringstruktur ermöglicht π-π-Wechselwirkungen mit aromatischen Resten in Proteinen, was möglicherweise ihre Funktion beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 2-Ethoxy-1H-Indene-3-Carbonitrile

Key Observations :

- Substituent Position: The 3-position nitrile group is common across analogs, but substituents at the 2-position (ethoxy vs. vinyl, amino, or dioxo) significantly alter reactivity. For instance, the ethoxy group’s electron-donating nature may stabilize electrophilic intermediates compared to electron-withdrawing groups like nitro .

- Backbone Variations : Chromene derivatives (e.g., Compound 1E ) exhibit fused aromatic systems, enhancing conjugation, while indene derivatives prioritize rigidity.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Ethoxy groups generally improve solubility in polar solvents compared to hydrophobic substituents (e.g., aryl or vinyl groups) .

- Thermal Stability: Chromene derivatives with amino/hydroxyl groups exhibit higher melting points (~220°C) due to hydrogen bonding , whereas indene-carbonitriles may have lower melting points depending on substituents.

Q & A

Q. What are common synthetic routes for preparing 2-ethoxy-1H-indene-3-carbonitrile, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the indene backbone. A general approach includes:

Indene Functionalization : Introduce the ethoxy group via nucleophilic substitution or etherification reactions.

Cyanide Incorporation : Nitrile groups are added using cyanation agents (e.g., TMSCN or KCN) under catalytic conditions.

Purification : Column chromatography or recrystallization is used to isolate the product.

Q. Yield Optimization Strategies :

- Monitor reaction progress using thin-layer chromatography (TLC) .

- Adjust stoichiometry of reagents (e.g., excess cyanide source) and reaction time.

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

Key Evidence : Multi-step synthesis protocols for analogous indene-carbonitriles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and aromatic protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Detect nitrile carbon (δ 110–120 ppm) and carbonyl/aromatic carbons .

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak ([M+H]⁺) and fragmentation patterns .

Key Evidence : Spectral data for structurally similar compounds .

Q. What are the known biological activities of indene-carbonitrile derivatives?

Methodological Answer :

- Antimicrobial Activity : Tested via disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer Potential : Evaluated using cell viability assays (e.g., MTT) on cancer cell lines .

- Structural Influence : Electron-withdrawing groups (e.g., -CN) enhance binding to biological targets like kinases .

Key Evidence : Bioactivity studies on indene derivatives .

Advanced Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous/organic media .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR .

Key Evidence : Computational analyses of nitrile-containing heterocycles .

Q. How to resolve contradictions between experimental and theoretical spectral data?

Methodological Answer :

- Re-examine Synthesis : Verify reaction conditions (e.g., temperature, catalyst) to rule out impurities .

- High-Resolution MS : Confirm molecular formula to distinguish isomers .

- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifts .

Key Evidence : Case studies on spectral anomalies in nitrile derivatives .

Q. What challenges arise in crystallizing this compound?

Methodological Answer :

Q. How to design SAR studies for this compound derivatives?

Methodological Answer :

Q. What advanced purification techniques ensure stereochemical purity?

Methodological Answer :

- Chiral HPLC : Separate enantiomers using cellulose-based columns .

- Crystallographic Screening : Identify optimal solvents for diastereomeric resolution .

- CD Spectroscopy : Confirm enantiopurity via Cotton effects .

Key Evidence : Purification protocols for chiral compounds .

Q. How to study degradation pathways under physiological conditions?

Methodological Answer :

- Hydrolysis Studies : Incubate in buffer solutions (pH 1–9) and monitor via LC-MS .

- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolism .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Key Evidence : Stability testing guidelines .

Q. How do solvent effects influence electrophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.